molecular formula C20H24ClN5O4 B2409537 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 919020-64-7

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2409537
CAS RN: 919020-64-7
M. Wt: 433.89
InChI Key: MSPFBJXHVNAPOU-UHFFFAOYSA-N
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Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24ClN5O4 and its molecular weight is 433.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been utilized in the synthesis and evaluation of bioactive molecules. Dotsenko et al. (2012) reported the alkylation of 3-cyanopyridine-2(1H)-thiones with related xanthene derivatives, leading to the formation of heterocyclic systems with potential biological activities (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S., 2012). Sucharitha et al. (2021) synthesized novel triazolo-pyrrolo-purine derivatives, evaluating their anti-proliferative activity against various human cancer cell lines (Sucharitha, E. R., Kumar, N. S., Ravinder, M., Reddy, N., & Narsimha, S., 2021).

Pharmacological Research

The compound's derivatives have been explored for their pharmacological potential. Chłoń-Rzepa et al. (2013) investigated new derivatives of the compound for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors and evaluated their antidepressant and anxiolytic properties (Chłoń-Rzepa, G., et al., 2013). Bhatia et al. (2016) synthesized xanthene derivatives of the compound, screening them for anti-asthmatic activity and finding significant vasodilator activity compared to standard treatments (Bhatia, M., Waghmare, V. S., Choudhari, P., & Kumbhar, S. S., 2016).

properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O4/c1-23-17-16(18(28)24(2)20(23)29)26(19(22-17)25-9-3-4-10-25)11-14(27)12-30-15-7-5-13(21)6-8-15/h5-8,14,27H,3-4,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPFBJXHVNAPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(COC4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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